molecular formula C12H14O3 B6258300 methyl 2-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate CAS No. 1187197-91-6

methyl 2-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate

Cat. No. B6258300
CAS RN: 1187197-91-6
M. Wt: 206.2
InChI Key:
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Description

Indanones are a class of organic compounds that are structurally related to the parent compound indanone . They are characterized by a five-membered ring fused to a six-membered ring and are commonly used in the synthesis of various pharmaceuticals and other organic compounds .


Synthesis Analysis

The synthesis of indanones often involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives . This process is typically catalyzed by a transition metal complex in a suitable solvent .


Molecular Structure Analysis

The molecular structure of indanones is characterized by a five-membered ring fused to a six-membered ring . The exact structure can vary depending on the specific substituents attached to the rings .


Chemical Reactions Analysis

Indanones can undergo a variety of chemical reactions, including Michael addition reactions . These reactions can be used to introduce new functional groups to the indanone ring system .


Physical And Chemical Properties Analysis

The physical and chemical properties of indanones can vary depending on their specific structure. For example, the melting point, boiling point, and other physical properties can be influenced by the specific substituents attached to the indanone ring system .

Mechanism of Action

The mechanism of action of indanones can vary widely depending on their specific structure and the context in which they are used. For example, some indanones are used as intermediates in the synthesis of pharmaceuticals, where their mechanism of action would depend on the specific drug being synthesized .

Safety and Hazards

Like all chemicals, indanones should be handled with care. They can pose various health hazards, such as irritation to the skin and eyes, and may be harmful if swallowed .

Future Directions

The study and application of indanones is a vibrant field of research, with potential applications in pharmaceuticals, organic synthesis, and other areas. Future research will likely continue to explore new synthesis methods, novel applications, and a deeper understanding of their properties .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate involves the condensation of 2-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)acetic acid with methanol in the presence of a dehydrating agent.", "Starting Materials": [ "2-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)acetic acid", "Methanol", "Dehydrating agent (e.g. sulfuric acid)" ], "Reaction": [ "Add 2-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)acetic acid and methanol to a reaction flask", "Add a dehydrating agent (e.g. sulfuric acid) to the reaction flask", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. ethyl acetate)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the crude product", "Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate)", "Obtain the pure product as a colorless oil or solid" ] }

CAS RN

1187197-91-6

Product Name

methyl 2-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate

Molecular Formula

C12H14O3

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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